molecular formula C4H8ClN3S B2526988 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride CAS No. 1909325-17-2

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B2526988
CAS No.: 1909325-17-2
M. Wt: 165.64
InChI Key: WEDPUUGRONAQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C4H8ClN3S and its molecular weight is 165.64. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One notable application of thiadiazole derivatives is in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of several thiazole and thiadiazole derivatives against iron corrosion. Their theoretical data, obtained through density functional theory (DFT) calculations and molecular dynamics simulations, showed good agreement with previously reported experimental inhibition efficiency results. This study highlights the potential of thiadiazole derivatives, including structures similar to "1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride," in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Kaya et al., 2016).

Antimicrobial and Antiproliferative Properties

Gür et al. (2020) explored the antiproliferative and antimicrobial properties of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds. Their study revealed that certain compounds exhibited significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria. This research underscores the potential of 1,3,4-thiadiazole derivatives in developing new therapeutic agents with both antimicrobial and antiproliferative effects (Gür et al., 2020).

Molecular Structure Analysis

El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines using crystallographic and QTAIM analysis. Their findings on intra- and intermolecular interactions contribute to the understanding of how structural variations in thiadiazole derivatives influence their physical and chemical properties, facilitating the design of compounds with tailored functionalities (El-Emam et al., 2020).

Antiviral Research

In the context of antiviral research, Rashdan et al. (2021) synthesized thiadiazole-based molecules containing 1,2,3-triazole moiety and evaluated their potential against COVID-19 main protease through a virtual screening approach. The study highlights the versatility of thiadiazole derivatives in drug discovery, especially in designing compounds targeting viral enzymes essential for the replication of viruses such as SARS-CoV-2 (Rashdan et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(thiadiazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH/c1-3(5)4-2-8-7-6-4;/h2-3H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDPUUGRONAQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSN=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.